molecular formula C20H21FN4O3 B5986728 1-[(2-FLUOROPHENYL)METHYL]-5-[4-(2-METHYLBUTAN-2-YL)PHENOXY]-3-NITRO-1H-1,2,4-TRIAZOLE

1-[(2-FLUOROPHENYL)METHYL]-5-[4-(2-METHYLBUTAN-2-YL)PHENOXY]-3-NITRO-1H-1,2,4-TRIAZOLE

Cat. No.: B5986728
M. Wt: 384.4 g/mol
InChI Key: IEIAAVOJJLLYOP-UHFFFAOYSA-N
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Description

1-[(2-FLUOROPHENYL)METHYL]-5-[4-(2-METHYLBUTAN-2-YL)PHENOXY]-3-NITRO-1H-1,2,4-TRIAZOLE is a complex organic compound characterized by its unique structural features, including a fluorophenyl group, a methan-2-ylphenoxy group, and a nitro group attached to a 1,2,4-triazole ring

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-5-[4-(2-methylbutan-2-yl)phenoxy]-3-nitro-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3/c1-4-20(2,3)15-9-11-16(12-10-15)28-19-22-18(25(26)27)23-24(19)13-14-7-5-6-8-17(14)21/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIAAVOJJLLYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=NC(=NN2CC3=CC=CC=C3F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-5-[4-(2-METHYLBUTAN-2-YL)PHENOXY]-3-NITRO-1H-1,2,4-TRIAZOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine with an appropriate nitrile or ester under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the triazole ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the fluorophenyl group: This step involves the reaction of the triazole derivative with a fluorobenzyl halide in the presence of a base such as potassium carbonate.

    Attachment of the methan-2-ylphenoxy group: This can be achieved by reacting the intermediate with a suitable phenol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-FLUOROPHENYL)METHYL]-5-[4-(2-METHYLBUTAN-2-YL)PHENOXY]-3-NITRO-1H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Bases like sodium hydroxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-[(2-FLUOROPHENYL)METHYL]-5-[4-(2-METHYLBUTAN-2-YL)PHENOXY]-3-NITRO-1H-1,2,4-TRIAZOLE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient due to its unique structural features.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Industrial Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules, which are valuable in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-5-[4-(2-METHYLBUTAN-2-YL)PHENOXY]-3-NITRO-1H-1,2,4-TRIAZOLE is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes and receptors that are sensitive to the structural features of the compound.

    Pathways Involved: The compound may modulate biochemical pathways related to oxidative stress, signal transduction, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)methyl]-5-[4-(2-methylbutan-2-yl)phenoxy]-3-nitro-1H-1,2,4-triazole
  • 1-[(2-Bromophenyl)methyl]-5-[4-(2-methylbutan-2-yl)phenoxy]-3-nitro-1H-1,2,4-triazole

Uniqueness

1-[(2-FLUOROPHENYL)METHYL]-5-[4-(2-METHYLBUTAN-2-YL)PHENOXY]-3-NITRO-1H-1,2,4-TRIAZOLE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. This uniqueness can influence its interaction with molecular targets and its overall chemical behavior.

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